![molecular formula C23H21ClN2O4 B1189797 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B1189797.png)
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a chromenone core, a hexyl chain, and a chlorophenyl-substituted oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide intermediate with a chlorophenyl carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 3-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-oxo-chromen-2-one.
Reduction: Formation of 3-[5-(3-Amino-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-hydroxy-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoluminescent compounds.
作用机制
The mechanism of action of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation and DNA topoisomerases in cancer.
Pathways Involved: It can modulate signaling pathways, including the NF-κB pathway in inflammation and the p53 pathway in cancer, leading to its therapeutic effects.
相似化合物的比较
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:
3-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-hydroxy-chromen-2-one: Similar structure but with a different position of the chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.
3-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-hydroxy-chromen-2-one: Substitution of chlorine with fluorine, which can enhance its stability and lipophilicity.
3-[5-(3-Methyl-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-hydroxy-chromen-2-one: Substitution of chlorine with a methyl group, which can alter its electronic properties and biological activity.
属性
分子式 |
C23H21ClN2O4 |
|---|---|
分子量 |
424.9g/mol |
IUPAC 名称 |
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C23H21ClN2O4/c1-2-3-4-5-7-14-10-16-12-18(23(28)29-20(16)13-19(14)27)22-26-25-21(30-22)15-8-6-9-17(24)11-15/h6,8-13,27H,2-5,7H2,1H3 |
InChI 键 |
SXFDECITGNWXBY-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B1189714.png)
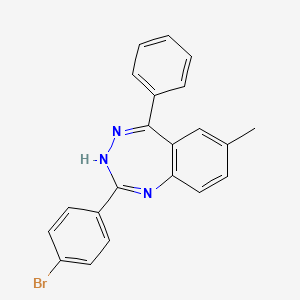
![2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DIIODOPHENOL](/img/structure/B1189716.png)
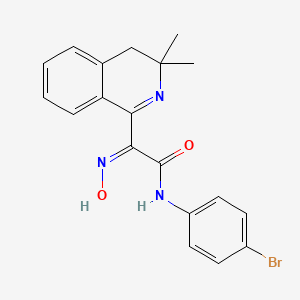
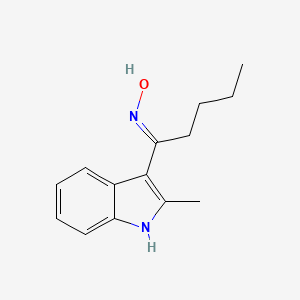
![5-{[2-(2-methoxyphenyl)hydrazino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1189723.png)
![2-[(4-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide](/img/new.no-structure.jpg)

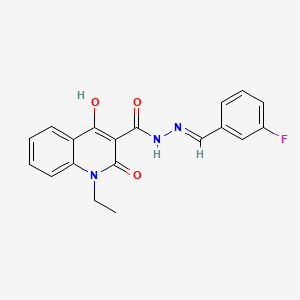
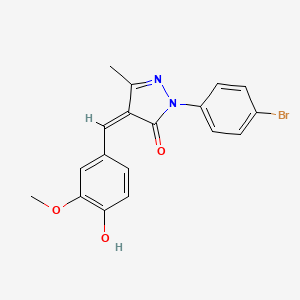
![4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL](/img/structure/B1189736.png)
